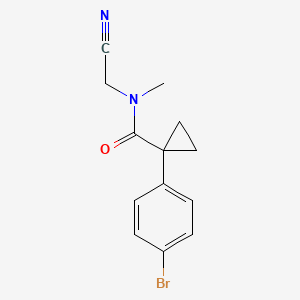
1-(4-bromophenyl)-N-(cyanomethyl)-N-methylcyclopropane-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-bromophenyl)-N-(cyanomethyl)-N-methylcyclopropane-1-carboxamide is a complex organic compound characterized by its bromophenyl group, cyanomethyl group, and cyclopropane ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-bromophenyl)-N-(cyanomethyl)-N-methylcyclopropane-1-carboxamide typically involves multiple steps, starting with the bromination of phenyl compounds to introduce the bromophenyl group
Industrial Production Methods: In an industrial setting, the production of this compound would likely involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled temperature and pressure conditions would be crucial to achieving efficient synthesis.
Analyse Des Réactions Chimiques
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) can be used.
Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium cyanide (NaCN) and methyl iodide (CH₃I).
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Introduction of different functional groups, leading to a variety of derivatives.
Applications De Recherche Scientifique
Chemistry: It can be used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound may serve as a probe in biological studies to understand cellular processes and interactions.
Medicine: It has potential as a lead compound in drug discovery, particularly for targeting specific enzymes or receptors.
Industry: Its unique properties may be exploited in the development of new materials or chemical processes.
Mécanisme D'action
The mechanism by which 1-(4-bromophenyl)-N-(cyanomethyl)-N-methylcyclopropane-1-carboxamide exerts its effects depends on its molecular targets and pathways. For example, if used as a drug, it may interact with specific enzymes or receptors, leading to a cascade of biological effects. The exact mechanism would need to be elucidated through detailed biochemical studies.
Comparaison Avec Des Composés Similaires
1-(4-bromophenyl)-N-(methyl)-N-methylcyclopropane-1-carboxamide: Similar structure but lacks the cyanomethyl group.
1-(4-bromophenyl)-N-(ethyl)-N-methylcyclopropane-1-carboxamide: Similar structure but with an ethyl group instead of a cyanomethyl group.
Uniqueness: 1-(4-bromophenyl)-N-(cyanomethyl)-N-methylcyclopropane-1-carboxamide is unique due to the presence of the cyanomethyl group, which can impart different chemical and biological properties compared to similar compounds.
This compound's unique structure and potential applications make it a valuable subject of study in various scientific fields. Further research and development could unlock new possibilities in chemistry, biology, medicine, and industry.
Propriétés
IUPAC Name |
1-(4-bromophenyl)-N-(cyanomethyl)-N-methylcyclopropane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13BrN2O/c1-16(9-8-15)12(17)13(6-7-13)10-2-4-11(14)5-3-10/h2-5H,6-7,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNNLPQJNVAEQIU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC#N)C(=O)C1(CC1)C2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13BrN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














